![molecular formula C17H26FN3O2 B7642584 Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)
Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FPPC and is a pyrrolidine-based compound that has a fluoropyridine moiety attached to it.
Wirkmechanismus
FPPC acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. This leads to the modulation of various signaling pathways and the release of neurotransmitters, which can affect physiological processes.
Biochemical and Physiological Effects:
FPPC has been shown to have various biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to have analgesic and anxiolytic effects, which may be due to its modulation of pain perception and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPPC in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor and its role in various physiological processes. However, one limitation is the complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of FPPC in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, the development of new analogs of FPPC may lead to the discovery of compounds with even greater affinity for the sigma-1 receptor and potential therapeutic applications.
Synthesemethoden
The synthesis of FPPC involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is then reacted with 5-fluoropyridine-2-amine to form tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
FPPC has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. FPPC can be used as a tool to study the sigma-1 receptor and its role in these processes.
Eigenschaften
IUPAC Name |
tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-5-14(15-7-6-12(18)10-19-15)20-13-8-9-21(11-13)16(22)23-17(2,3)4/h6-7,10,13-14,20H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQVTDONXKUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)F)NC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
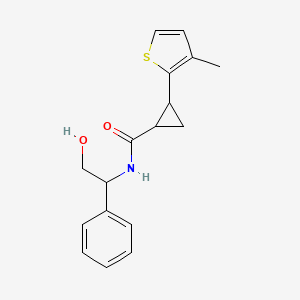
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
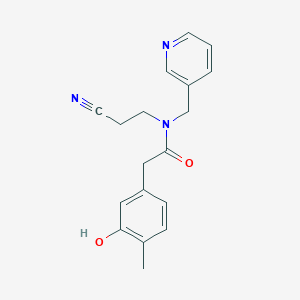
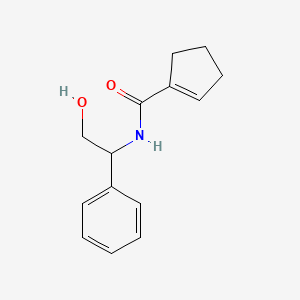
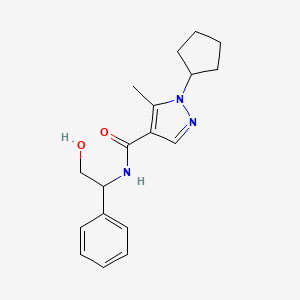
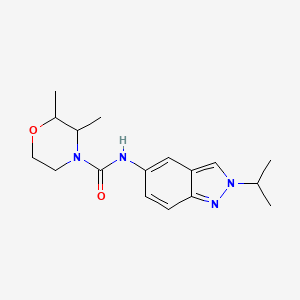
![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)
![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
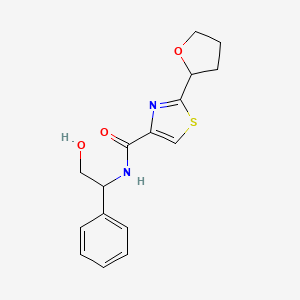
![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)